Isopimpinellin Isopimpinellin Isopimpinellin is a member of psoralens.
Isopimpinellin is a natural product found in Ruta macrophylla, Angelica japonica, and other organisms with data available.
Isopimpinellin is found in angelica. Isopimpinellin is present in the seeds of Pastinaca sativa (parsnip) Isopimpinellin belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.
See also: Angelica keiskei top (part of).
Brand Name: Vulcanchem
CAS No.: 482-27-9
VCID: VC21347375
InChI: InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3
SMILES:
Molecular Formula: C13H10O5
Molecular Weight: 246.21 g/mol

Isopimpinellin

CAS No.: 482-27-9

Cat. No.: VC21347375

Molecular Formula: C13H10O5

Molecular Weight: 246.21 g/mol

* For research use only. Not for human or veterinary use.

Isopimpinellin - 482-27-9

CAS No. 482-27-9
Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
IUPAC Name 4,9-dimethoxyfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3
Standard InChI Key DFMAXQKDIGCMTL-UHFFFAOYSA-N
Impurities Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin.
Canonical SMILES COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC
Colorform Light yellow fibers
Melting Point 151 °C

Chemical Structure and Properties

Chemical Identity

Isopimpinellin, also known as 5,8-dimethoxypsoralen, is a member of the psoralen family of compounds. Its molecular formula is C13H10O5 with a molecular weight of 246.22 g/mol . The compound is cataloged with CAS number 482-27-9 and has several synonyms including NSC 217988, NSC 401288, and Isoimpinellin . Structurally, it belongs to the furanocoumarin class, which is characterized by a furan ring fused to a coumarin structure, with methoxy groups at positions 5 and 8 .

Physical Properties

Isopimpinellin presents as a pale yellow to light green solid, occurring in powder to crystalline form . The compound has defined physical characteristics that have been both experimentally determined and predicted:

PropertyValue
Melting point150-151°C
Boiling point448.7±45.0 °C (Predicted)
Density1.352±0.06 g/cm³ (Predicted)
LogP1.407 (estimated)
SolubilitySoluble in acetone and chloroform; practically insoluble in water
Absorption maximum (λmax)268 nm (in methanol)

These properties influence both its extraction methods and potential pharmaceutical applications, with its limited water solubility being particularly relevant for formulation considerations .

Natural Sources and Isolation

Plant Sources

Isopimpinellin occurs naturally in several plant species, with one of the most significant sources being Ammi majus L. (Apiaceae), a medicinal plant with an established history in phytotherapy . This plant, commonly known as Bishop's weed or toothpick weed, has been utilized in traditional medicine for various ailments.

Quantitative Analysis and Isolation

Comprehensive analysis of Ammi majus fruits has revealed substantial isopimpinellin content. Using accelerated solvent extraction (ASE) with methanol followed by reverse-phase HPLC/DAD quantification, researchers determined that isopimpinellin content reaches 404.14 mg per 100 g of dry weight . This constitutes approximately 24.56% of the total coumarin fraction (1.65 g/100 g) in the plant material . Other significant coumarins identified alongside isopimpinellin include xanthotoxin (368.04 mg/100 g, 22.36%) and bergapten (253.05 mg/100 g, 15.38%), confirming Ammi majus as a rich source of furanocoumarins .

Biological Activities

Anticancer Properties

Isopimpinellin has demonstrated significant antiproliferative activity against several cancer cell lines. In vitro studies using the MTT assay with 96-hour incubation revealed a dose- and cell line-dependent decrease in cell proliferation and viability . The compound exhibited varying degrees of effectiveness:

Cancer Cell LineIC50 Value (μM)
Saos-2 (osteosarcoma)42.59
U266 (multiple myeloma)84.14
HT-29 (colorectal adenocarcinoma)95.53
RPMI8226 (multiple myeloma)105.0
HOS (invasive osteosarcoma)321.6
SW620 (colorectal adenocarcinoma)711.30
HSFs (normal human skin fibroblasts)410.7

The most pronounced effect was observed against the Saos-2 osteosarcoma cell line, while the compound showed limited activity against invasive HOS and SW620 cells . Importantly, isopimpinellin demonstrated higher toxicity toward most cancer cells compared to normal human skin fibroblasts, resulting in a Selective Index (SI) of 9.62 against Saos-2 cells . This selective toxicity is a desirable characteristic for potential anticancer agents.

Mechanistic studies on the Saos-2 cell line revealed that isopimpinellin reduces DNA synthesis and triggers apoptosis via caspase-3 activation, suggesting its potential application in osteosarcoma treatment .

Chemoprotective Effects

Research has shown that isopimpinellin possesses significant chemoprotective properties. Oral administration of isopimpinellin was found to reduce DNA adduct levels in liver and lung tissues exposed to benzo[a]pyrene (BaP) and in mammary epithelial cells exposed to 7,12-dimethylbenz[a]anthracene (DMBA) . Additionally, it decreased DNA adduct formation in skin and inhibited tumor initiation by polycyclic aromatic hydrocarbons .

The chemoprotective mechanism appears to involve modulation of enzymatic activities. Isopimpinellin has been shown to increase ethoxyresorufin O-deethylase (EROD) and pentoxyresorufin O-dealkylase (PROD) activity in the epidermis, lung, and forestomach of SENCAR mice . Oral treatment with isopimpinellin also enhanced liver cytosolic glutathione S-transferase (GST) activity, potentially contributing to its detoxifying effects .

Other Biological Activities

Isopimpinellin exhibits a diverse range of additional biological properties:

  • Antimicrobial activity: Active against bacteria and fungi, with potential as an adjuvant in antibacterial treatment

  • Hemostatic activity: Functions as a potent hemostatic agent

  • Melanogenesis modulation: Increases melanin production in mouse melanoma B16F10 cells

  • Neuropharmacological effects: Acts as an acetylcholine esterase (AChE) inhibitor with an IC50 of 41 μM and inhibits amyloid β (Aβ) aggregation (both AChE-induced and self-induced) with IC50 values of >500 μM and 125 μM, respectively, suggesting potential applications in Alzheimer's disease therapy

  • Sensory properties: Functions as a bitter taste receptor TAS2R14 agonist

Photochemical Properties and Phototoxicity

DNA Interaction

Isopimpinellin has been reported to be active in the light-dependent induction of crosslinks in viral DNA, a property common to many furanocoumarins . This photochemical activity has been investigated against several target viruses, including bacteriophage T4 and animal viruses like murine cytomegalovirus .

Phototoxicity Considerations

As a member of the psoralen family, isopimpinellin has structural similarities to compounds known to cause phototoxic reactions. Psoralens are natural photoactivable compounds in plants that can cause phototoxic contact dermatitis . This characteristic necessitates careful consideration in potential clinical applications, especially for topical formulations or in patients with increased sun exposure.

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